molecular formula C10H12N2O B1290354 2-(3-Aminopropoxy)benzonitrile CAS No. 444574-75-8

2-(3-Aminopropoxy)benzonitrile

Cat. No.: B1290354
CAS No.: 444574-75-8
M. Wt: 176.21 g/mol
InChI Key: QQVAZWABKCUECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropoxy)benzonitrile is an organic compound with the molecular formula C10H12N2O. It is a colorless to brown liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an aminopropoxy group attached to a benzonitrile moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropoxy)benzonitrile typically involves the reaction of benzonitrile with 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between benzonitrile and 3-aminopropanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Aminopropoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropoxy)benzonitrile involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopropoxy)benzaldehyde
  • 2-(3-Aminopropoxy)benzoic acid
  • 2-(3-Aminopropoxy)benzamide

Uniqueness

2-(3-Aminopropoxy)benzonitrile is unique due to the presence of both an aminopropoxy group and a nitrile group, which imparts distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(3-aminopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVAZWABKCUECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629346
Record name 2-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444574-75-8
Record name 2-(3-Aminopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.